molecular formula C9H8ClFO2 B14133562 4-Chloro-2-fluoro-6-methoxyacetophenone

4-Chloro-2-fluoro-6-methoxyacetophenone

Cat. No.: B14133562
M. Wt: 202.61 g/mol
InChI Key: HFRHQYYMXGIVSB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methoxyacetophenone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, featuring chloro, fluoro, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-chloroacetophenone followed by substitution reactions to introduce the fluoro and methoxy groups . The reaction conditions often include the use of solvents like acetic acid and reagents such as pyridine hydrobromide perbromide .

Industrial Production Methods

Industrial production of 4-chloro-2-fluoro-6-methoxyacetophenone may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-methoxyacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

4-Chloro-2-fluoro-6-methoxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-6-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The chloro, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-6-methoxyacetophenone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups creates a compound with distinct properties compared to its analogs.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)-2-fluoroethanone

InChI

InChI=1S/C9H8ClFO2/c1-13-9-4-6(10)2-3-7(9)8(12)5-11/h2-4H,5H2,1H3

InChI Key

HFRHQYYMXGIVSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)CF

Origin of Product

United States

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